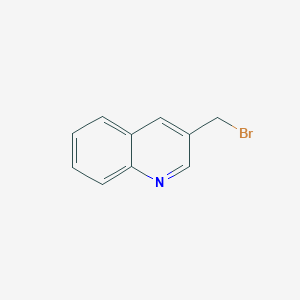

3-(Bromomethyl)quinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWZTYWUMVMFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634635 | |

| Record name | 3-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-70-5 | |

| Record name | 3-(Bromomethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl Quinoline and Analogues

Direct Bromination Strategies for Quinoline (B57606) Derivatives

Direct bromination methods involve the introduction of a bromine atom onto a quinoline scaffold. This can be targeted at an alkyl substituent, such as a methyl group at the 3-position, or directly onto the heterocyclic ring system.

The conversion of a methyl group at the C-3 position of the quinoline ring into a bromomethyl group is commonly accomplished via a free radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic system. youtube.com This reaction is typically initiated by either ultraviolet (UV) irradiation or the addition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). stackexchange.com

The reaction proceeds through a classic free radical chain mechanism involving initiation, propagation, and termination steps. The initiator generates a radical, which then abstracts a hydrogen atom from the methyl group of 3-methylquinoline. This creates a resonance-stabilized quinolin-3-ylmethyl radical. This radical then reacts with NBS to form the desired 3-(bromomethyl)quinoline product and a succinimidyl radical, which continues the chain reaction.

Several studies have demonstrated the efficacy of this method. For instance, the radical bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate with NBS and BPO under photocatalytic conditions has been reported to yield the corresponding 2-(dibromomethyl) derivative, illustrating the reactivity of the methyl group. nih.goviucr.org While this example involves bromination at the C-2 position, the principles are directly applicable to the C-3 methyl-substituted quinolines. Another study attempting to brominate a methyl group at the C-6 position of a quinoline ring using NBS under photocatalytic conditions also highlights the utility of this reagent for benzylic bromination. nih.gov

Table 1: Conditions for Radical Bromination of Methylquinolines

| Substrate | Reagent | Initiator/Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate | NBS | Benzoyl Peroxide (BPO), Photocatalytic | Ethyl 5,8-dibromo-2-(dibromomethyl)-6,7-dimethoxyquinoline-3-carboxylate | nih.goviucr.org |

| 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline | NBS | Dibenzoylperoxide, Photocatalytic | 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate* | nih.gov |

| 3-Methylquinoline | NBS | AIBN or BPO, Heat/UV Light | This compound | General Methodology |

*In this specific case, the reaction led to an unexpected ester product due to the presence of an acetal (B89532) function, but it was initiated as a radical bromination of the methyl group.

Introducing a bromine atom directly onto the quinoline nucleus, rather than a side chain, requires different strategies that control the position of substitution (regioselectivity). The electronic nature of the quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, dictates that electrophilic substitution is generally favored on the benzene ring portion.

Various methods have been developed to achieve regioselective bromination:

Using Molecular Bromine: Simple synthetic methods using molecular bromine under mild conditions have been described for the synthesis of polyfunctional brominated methoxyquinolines. gelisim.edu.tr For example, methoxy-1,2,3,4-tetrahydroquinolines can be selectively brominated at the C-3 and C-5 positions. gelisim.edu.tr

Acid-Promoted Cycloaddition: A regioselective synthesis of 3-bromoquinoline (B21735) derivatives has been achieved through a formal [4+2]-cycloaddition between an N-aryliminium ion (generated from arylmethyl azides) and 1-bromoalkynes. acs.org This method provides a direct route to the 3-bromoquinoline core.

Directed Bromination: The presence of substituents on the quinoline ring can direct bromination to specific positions. For instance, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine results in regioselective bromination at the C-5 position. acgpubs.org Similarly, electrophilic brominating agents can achieve regioselective bromination at the C-6 position.

Table 2: Examples of Regioselective Bromination of the Quinoline Core

| Quinoline Derivative | Reagent(s) | Position of Bromination | Reference |

|---|---|---|---|

| Methoxy-1,2,3,4-tetrahydroquinolines | Molecular Bromine (Br₂) | C-3 and C-5 | gelisim.edu.tr |

| Arylmethyl azides + 1-Bromoalkynes | Triflic Acid (TfOH) | C-3 | acs.org |

| 8-Methoxyquinoline | Molecular Bromine (Br₂) | C-5 | acgpubs.org |

Quinolin-4(1H)-ones represent a distinct subclass of quinoline derivatives, and their bromination patterns are influenced by the substituents present on the ring. Studies on 2-methylquinolin-4(1H)-ones using halogenating agents like molecular bromine or NBS have shown that the direction of halogenation depends on the nature of the substituent at the C-3 position. nuph.edu.ua

When 3-benzyl-2-methylquinolin-4(1H)-one is brominated, the reaction occurs on the methyl group at the C-2 position to yield 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. nuph.edu.ua This demonstrates a preference for side-chain bromination, similar to the radical bromination of methylquinolines. In other cases, depending on the C-3 substituent, bromination can occur on the heterocyclic ring itself at positions C-3 and C-6. nuph.edu.ua

Another relevant transformation involves the bromination of 1-allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones with molecular bromine. This reaction proceeds via a halocyclization and subsequent hydrolysis to form a 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline derivative, showcasing a complex transformation that ultimately generates a bromomethyl group. osi.lv The interest in brominated quinolin-4(1H)-one derivatives is significant due to their potential biological activities. ontosight.ai

Precursor-Based Synthetic Routes to this compound Structures

A common and reliable method involves the use of quinoline-3-carboxaldehyde as a starting material. This synthetic route typically involves a two-step sequence:

Reduction of the Aldehyde: The aldehyde group is first reduced to a primary alcohol, yielding 3-(hydroxymethyl)quinoline. This reduction can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversion of the Alcohol to Bromide: The resulting 3-(hydroxymethyl)quinoline is then converted to this compound. This transformation is often accomplished using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which readily convert primary alcohols to the corresponding alkyl bromides via a nucleophilic substitution mechanism. The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is another effective method.

This stepwise approach is a cornerstone of organic synthesis, providing a high-yielding and predictable pathway to the target compound from a readily accessible aldehyde precursor. A similar strategy has been noted in the synthesis of quinoline derivatives where a substituted benzaldehyde (B42025) intermediate is a key precursor. nih.gov

The this compound scaffold can also be accessed through the transformation of other related heterocycles. This includes the interconversion of different halomethyl groups. For example, 3-(chloromethyl)quinoline (B24877) can be converted to this compound via a Finkelstein reaction, where a halide exchange is promoted by treating the chloro-derivative with a bromide salt like sodium bromide (NaBr) in a suitable solvent such as acetone.

Furthermore, the reactivity of the bromomethyl group itself makes it a key intermediate for creating a wide array of other quinoline derivatives. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution. For instance, ethyl 2-(bromomethyl)quinoline-3-carboxylate has been used as a starting material to synthesize more complex structures through Williamson ether synthesis, where it reacts with salicylaldehydes. scielo.brresearchgate.net Similarly, ethyl 2-(halomethyl)quinoline-3-carboxylates react with 8-hydroxyquinolines to form bisquinoline systems. researchgate.net These transformations highlight the synthetic utility of the bromomethyl group in constructing more elaborate molecular architectures.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide (NBS) |

| Benzoyl Peroxide (BPO) |

| Azobisisobutyronitrile (AIBN) |

| 3-Methylquinoline |

| Quinolin-3-ylmethyl radical |

| Succinimidyl radical |

| Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate |

| Ethyl 5,8-dibromo-2-(dibromomethyl)-6,7-dimethoxyquinoline-3-carboxylate |

| 2-Chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline |

| 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate |

| 3-Bromoquinoline |

| 5-Bromoquinoline |

| Methoxyquinoline |

| Methoxy-1,2,3,4-tetrahydroquinoline |

| Triflic Acid (TfOH) |

| N-aryliminium ion |

| Arylmethyl azide |

| 1-Bromoalkyne |

| 8-Methoxyquinoline |

| Quinolin-4(1H)-one |

| 2-Methylquinolin-4(1H)-one |

| 3-Benzyl-2-methylquinolin-4(1H)-one |

| 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one |

| 1-Allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-dione |

| 2-Bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline |

| Quinoline-3-carboxaldehyde |

| 3-(Hydroxymethyl)quinoline |

| Sodium borohydride (NaBH₄) |

| Lithium aluminum hydride (LiAlH₄) |

| Phosphorus tribromide (PBr₃) |

| Thionyl bromide (SOBr₂) |

| Triphenylphosphine (PPh₃) |

| Carbon tetrabromide (CBr₄) |

| 4-Chloromethyl-benzaldehyde |

| 3-(Chloromethyl)quinoline |

| Sodium bromide (NaBr) |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate |

| Salicylaldehyde |

| 8-Hydroxyquinoline |

| Piperaquine |

Eco-Friendly Reaction Conditions

Green Solvents : There is a strong emphasis on replacing hazardous organic solvents with benign alternatives like water and ethanol. researchgate.netrsc.org

Solvent-Free Reactions : The most ideal green condition is the elimination of the solvent altogether. bohrium.com Several protocols, particularly those using nanocatalysts, have been developed for the synthesis of quinolines under solvent-free conditions. acs.org

One-Pot and Multicomponent Reactions : Combining several synthetic steps into a single procedure, known as a one-pot or multicomponent reaction, enhances efficiency and sustainability. bohrium.com This approach improves atom economy by reducing the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. researchgate.netacs.org

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl Quinoline

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group at the 3-position of the quinoline (B57606) ring is an active site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles on the adjacent methylene (B1212753) carbon. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse quinoline derivatives.

3-(Bromomethyl)quinoline readily reacts with primary and secondary amines to form the corresponding N-substituted aminomethylquinolines. These reactions typically proceed via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. chemguide.co.uklibretexts.org This process is a foundational method for creating new carbon-nitrogen bonds.

The reaction often results in a complex mixture of products, including secondary and tertiary amines and their salts, as well as quaternary ammonium (B1175870) salts if the reaction conditions are not carefully controlled. chemguide.co.uklibretexts.org For instance, the initial reaction of a primary amine with this compound yields the salt of a secondary amine. In the presence of excess primary amine, a reversible reaction can occur where the free secondary amine is liberated. libretexts.org This secondary amine can then further react with another molecule of this compound to form a tertiary amine, and so on. libretexts.org

Microwave-assisted synthesis has been shown to be an efficient method for these types of reactions, often leading to excellent yields in shorter reaction times compared to conventional heating. For example, the condensation of 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines with appropriate amine-containing compounds in a microwave reactor at 80 °C afforded quinoline-fused 1,4-benzodiazepines in high yields (92–97%). rsc.org

Table 1: Examples of Reactions with Amine Nucleophiles

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | n-Hexylamine | N-(Quinolin-3-ylmethyl)hexan-1-amine | Not specified | Not specified | researchgate.net |

| 6,7,8-Substituted 3-bromomethyl-2-chloro-quinolines | Amine-containing compounds | Quinoline-fused 1,4-benzodiazepines | Microwave, 80 °C | 92-97% | rsc.org |

Analogous to reactions with amines, this compound can react with oxygen-containing nucleophiles like alcohols and phenols, and sulfur-containing nucleophiles such as thiols, to form ethers and thioethers, respectively. These reactions, often carried out under basic conditions to deprotonate the nucleophile and increase its reactivity, are fundamental for synthesizing quinoline derivatives with ether and thioether linkages.

A common protocol involves a Williamson-type reaction. For example, the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives involves the reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines. researchgate.net Similarly, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (B1231860) (NaOMe) yields the corresponding methoxymethyl derivative. rsc.org

The formation of thioethers follows a similar pathway. Selenium-centered nucleophiles, which are even stronger than their sulfur counterparts, also react readily. mdpi.com For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with potassium selenocyanate (B1200272) leads to a rearranged product that can then be used to form various selenides. mdpi.com

Table 2: Synthesis of Ethers and Thioethers

| Reactant 1 | Nucleophile | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(halomethyl)quinoline-3-carboxylates | 8-Hydroxyquinolines | Ether | Williamson reaction | Not specified | researchgate.net |

| 7-Bromo-4-(bromomethyl)-2-methylindole | Sodium methoxide | Ether | Not specified | 76% | rsc.org |

The reaction of this compound with amines is a form of N-alkylation, a crucial process in the synthesis of many biologically active compounds. researchgate.net In these reactions, this compound acts as an alkylating agent, transferring its quinolin-3-ylmethyl group to the nucleophilic amine.

For example, the palladium-catalyzed amination of chloroquinolines with primary amines like n-hexylamine has been achieved with good to excellent yields under microwave irradiation. researchgate.net While this example uses a chloroquinoline, the principle of alkylating an amine with a haloalkylquinoline is the same. The reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals can also lead to N³-alkylation, forming 3-alkylquinazolin-4-ones. rsc.org

These alkylation reactions are not limited to simple amines. Complex nucleophiles can be used to build more elaborate molecular architectures, demonstrating the versatility of this compound as a synthetic building block.

Metal-Mediated Coupling and Cross-Coupling Reactions

Beyond nucleophilic substitutions, the bromine atom in this compound allows it to participate in various metal-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and introducing complex aromatic and other functional groups.

The Stille reaction is a versatile cross-coupling reaction that joins an organotin compound with an organic halide, catalyzed by a palladium complex. numberanalytics.com This reaction is known for its tolerance of a wide array of functional groups. numberanalytics.com this compound can serve as the organic halide component in Stille couplings.

This methodology has been utilized to synthesize functionalized bipyridines and terpyridines, which are important ligands in supramolecular chemistry. acs.org Although the specific use of this compound in Stille couplings is not extensively detailed in the provided results, the reaction is broadly applicable to halo-heterocycles. researchgate.net For example, Stille coupling has been used to introduce substitutions onto thiazole (B1198619) core structures and in the synthesis of 4-arylcoumarins from 4-triflated coumarin (B35378) and aryl stannanes. researchgate.netresearchgate.net This suggests that this compound could similarly be coupled with various organostannanes to form new C-C bonds at the methyl position, extending the carbon framework.

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, pairing an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst. nih.gov This reaction is widely used for creating carbon-carbon bonds, particularly for attaching aryl or heteroaryl groups. nih.govnih.gov

3-Bromopyridines and quinolines are effective substrates in Suzuki couplings. nih.gov For instance, a variety of heteroaryl bromides, including quinoline, have been successfully coupled with potassium alkoxyethyltrifluoroborates to introduce alkoxyethyl motifs. nih.gov This demonstrates the feasibility of using the quinoline core in such reactions. While the provided search results focus more on haloquinolines (where the halogen is directly on the aromatic ring) rather than this compound, the general reactivity of bromo-substituted nitrogen heterocycles in Suzuki couplings is well-established. nih.govnih.govrsc.org This powerful reaction allows for the functionalization of the quinoline system by creating a direct link between the quinoline moiety and other aromatic or vinyl groups, significantly expanding its synthetic utility.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-substituted aminomethylquinolines |

| n-Hexylamine |

| 6,7,8-Substituted 3-bromomethyl-2-chloro-quinolines |

| Quinoline-fused 1,4-benzodiazepines |

| 3-(Bromomethyl)indole |

| Schollkopf chiral auxiliary |

| Alcohols |

| Phenols |

| Thiols |

| Ethers |

| Thioethers |

| Ethyl 2-(halomethyl)quinoline-3-carboxylates |

| 8-Hydroxyquinolines |

| 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid |

| 7-Bromo-4-(bromomethyl)-2-methylindole |

| Sodium methoxide |

| 2-Bromomethyl-1,3-thiaselenole |

| Potassium selenocyanate |

| n-Hexylamine |

| Chloroquinolines |

| Anthranilamides |

| Dimethylformamide di(primary-alkyl)acetals |

| 3-Alkylquinazolin-4-ones |

| Organotin compounds |

| Bipyridines |

| Terpyridines |

| Thiazole |

| 4-Arylcoumarins |

| Aryl stannanes |

| 4-Triflated coumarin |

| Organoboron species |

| Boronic acid |

| 3-Bromopyridines |

| Potassium alkoxyethyltrifluoroborates |

Reactions with Reducing Metals

The reaction of benzylic halides, such as this compound, with reducing metals is a fundamental transformation in organic synthesis. While specific literature detailing the reductive coupling of this compound is not extensively documented, the reaction can be inferred from the well-established Wurtz and Wurtz-Fittig reactions. wikipedia.orgsci-hub.st These reactions typically involve the use of metals like sodium, zinc, or nickel to couple two alkyl or aryl halide molecules. wikipedia.orgsci-hub.storganic-chemistry.org

In a hypothetical Wurtz-type reaction, two molecules of this compound would react with a suitable reducing metal, such as zinc powder, to undergo a reductive dimerization. This process would likely lead to the formation of 1,2-di(quinolin-3-yl)ethane. The mechanism involves the formation of an organometallic intermediate, which then reacts with a second molecule of the halide. Such cross-electrophile couplings are powerful methods for creating C-C bonds but can be challenged by competing homo-coupling side reactions. nih.govacs.org Nickel-catalyzed reductive couplings, for instance, are known to be effective for a variety of aryl and alkyl halides and often operate under mild conditions. organic-chemistry.org

A potential synthetic outcome of this reaction is presented in the table below.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Zn or Na | 1,2-Di(quinolin-3-yl)ethane | Wurtz-type Coupling |

Intramolecular Cyclization and Rearrangement Pathways

The this compound scaffold is a valuable starting point for constructing complex polycyclic systems through intramolecular reactions. These pathways include the formation of fused heterocycles, acid-promoted rearrangements of its derivatives, and electrophilic cyclizations.

The reactive bromomethyl group serves as a handle for introducing functionalities that can subsequently participate in ring-forming reactions, leading to diverse fused heterocyclic structures.

1,4-Benzodiazepines: Quinoline-fused 1,4-benzodiazepines have been synthesized using this compound derivatives as key electrophiles. A notable method involves the microwave-assisted condensation of substituted 2-chloro-3-(bromomethyl)quinolines with 1,2-phenylenediamine. wikipedia.orgacs.org This efficient, green protocol affords excellent yields of the target quinoline-fused benzodiazepines. acs.org The reaction proceeds via initial N-alkylation of the diamine by the bromomethyl group, followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring.

A summary of this synthetic approach is provided below:

Table 1: Synthesis of Quinoline-Fused 1,4-Benzodiazepines This is an interactive table. Click on the headers to sort.

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-(bromomethyl)quinoline | 1,2-Phenylenediamine | 6H-Quino[2,3-b] Current time information in Bangalore, IN.tandfonline.combenzodiazepine | Microwave, 80°C | 92-97% | acs.org |

Thiazoloquinolines: The synthesis of thiazoloquinolines from this compound typically involves a two-step sequence. First, the bromomethyl group is converted into an amino group. This transformation can be achieved through various standard procedures, such as the Gabriel synthesis, which uses potassium phthalimide (B116566) to form a protected amine that is subsequently liberated, often with hydrazine. masterorganicchemistry.com An alternative route involves converting the bromide to an azide, followed by reduction to the primary amine. acs.org

Once 3-aminoquinoline (B160951) is obtained, it can undergo cyclization reactions to form a fused thiazole ring. For example, reaction with appropriate reagents can lead to the formation of thiazolo[4,5-c]quinoline systems.

While direct acid-promoted rearrangements of the this compound core are not widely reported, rearrangements of derivatives prepared from it are mechanistically plausible. The Sommelet-Hauser rearrangement, a classic transformation of benzyl (B1604629) quaternary ammonium salts, provides a relevant example of a rearrangement involving a similar structural motif, although it is base-promoted. wikipedia.orgnumberanalytics.comnih.gov In this reaction, a benzylic ylide undergoes a wikipedia.orgacs.org-sigmatropic shift. wikipedia.orgyoutube.com Formation of a quaternary ammonium salt from this compound and a tertiary amine would create the necessary precursor for such a rearrangement.

An analogous acid-catalyzed pathway could be envisioned through the Claisen rearrangement. wikipedia.orglibretexts.orglibretexts.org This acs.orgacs.org sigmatropic rearrangement typically involves allyl vinyl ethers or allyl aryl ethers. libretexts.orglibretexts.org One could synthesize an allyl quinolylmethyl ether from this compound and an allyl alcohol. Subsequent heating, potentially with an acid catalyst, could induce a rearrangement, transferring the allyl group to a carbon position on the quinoline ring, likely at the C4 position, via a cyclic transition state. libretexts.orgmasterorganicchemistry.com

This compound is an excellent substrate for elaboration into precursors for electrophilic intramolecular cyclization. This strategy involves first substituting the bromine with a nucleophilic aromatic or heteroaromatic group, creating a tethered system poised for ring closure.

A well-documented example of this approach is the synthesis of tetracyclic benzoxepinoquinoline systems. tandfonline.comscirp.orgbeilstein-journals.org In this multi-step process, a 2-(chloromethyl) or 2-(bromomethyl) quinoline derivative is reacted with a substituted phenol (B47542) in a Williamson ether synthesis to form a (phenoxymethyl)quinoline intermediate. scirp.orgbeilstein-journals.org This intermediate, which contains a quinoline ring linked to a phenol by an ether bridge, is then treated with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. scirp.orgbeilstein-journals.org The acid promotes an intramolecular Friedel-Crafts acylation, where the carboxylic acid on the quinoline ring acts as the electrophile, attacking the electron-rich phenoxy ring to forge the new seven-membered oxepine ring. scirp.orgbeilstein-journals.org A similar strategy utilizing an intramolecular Heck reaction of 2-chloro-3-(phenoxymethyl)quinolines has also been used to construct chromeno[4,3-b]quinolines. researchgate.netchim.it

Table 2: Intramolecular Friedel-Crafts Acylation for Fused Quinoline Synthesis This is an interactive table. Click on the headers to sort.

| Precursor | Catalyst | Product System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acids | PPA | 12-Phenylbenzo masterorganicchemistry.comresearchgate.netoxepino[3,4-b]quinolin-13(6H)-one | 150°C | Good | beilstein-journals.org |

| 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids | PPA | 9,10-Dimethoxybenzo masterorganicchemistry.comresearchgate.netoxepino[3,4-b]quinolin-13(6H)-one | - | Moderate | scirp.org |

Olefination Reactions for Carbon-Carbon Double Bond Formation

The conversion of the this compound moiety into a carbon-carbon double bond is a powerful tool for molecular elaboration, enabling the synthesis of vinyl- and styryl-substituted quinolines.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming alkenes with high (E)-stereoselectivity. The process begins with the conversion of this compound into the corresponding phosphonate (B1237965) ester. This is typically achieved via the Michaelis-Arbuzov reaction, where the bromomethyl compound is heated with a trialkyl phosphite (B83602), such as triethyl phosphite.

The resulting quinolylmethylphosphonate is a key intermediate. It can be deprotonated at the methylene carbon using a suitable base (e.g., NaH, NaOMe) to generate a stabilized carbanion. This nucleophilic carbanion then readily reacts with aldehydes or ketones. The subsequent collapse of the betaine (B1666868) intermediate and elimination of a phosphate (B84403) salt yields the desired alkene.

This entire sequence can often be performed as a one-pot, two-step (Arbuzov/HWE) process. For instance, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has been used as a substrate in a one-pot reaction where it is first treated with triethyl phosphite to form the bis-phosphonate, followed by the in-situ addition of an aldehyde and base to generate 2,4-bis((E)-styryl)quinoline-3-carboxylates in good yields.

Wittig Olefination Strategies

The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones). organic-chemistry.orgmnstate.edu This transformation utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt. masterorganicchemistry.com this compound serves as a key precursor for the synthesis of such phosphonium salts, enabling its use in Wittig olefination strategies.

The process begins with the reaction of this compound with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), through a nucleophilic substitution (SN2) reaction. This reaction forms a stable benzyl-type phosphonium salt, specifically (3-quinolylmethyl)triphenylphosphonium bromide. masterorganicchemistry.com The presence of the quinoline ring makes the methylene protons adjacent to the phosphorus atom acidic. mnstate.edu Consequently, the phosphonium salt can be deprotonated by a suitable base to generate the corresponding phosphorus ylide. masterorganicchemistry.com The choice of base is critical and depends on the stability of the ylide; for benzyl-type phosphonium salts, bases like sodium hydride or sodium methoxide are often employed. organic-chemistry.org

Once generated, the nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone. mnstate.edu This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org This intermediate is unstable and rapidly decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. organic-chemistry.org

This compound is a pivotal intermediate in the synthesis of complex molecules like pitavastatin, where it is used to form phosphorus ylides for Wittig reactions, facilitating side-chain elongation. The reaction enables the introduction of a quinolin-3-ylmethylene moiety onto a carbonyl-containing molecule.

Table 1: General Scheme of Wittig Reaction using this compound

| Step | Reactants | Product | Description |

| 1 | This compound, Triphenylphosphine (PPh₃) | (3-Quinolylmethyl)triphenylphosphonium bromide | Formation of the phosphonium salt via SN2 reaction. masterorganicchemistry.com |

| 2 | (3-Quinolylmethyl)triphenylphosphonium bromide, Base (e.g., BuLi, NaH) | Phosphorus Ylide | Deprotonation to form the nucleophilic Wittig reagent. mnstate.edu |

| 3 | Phosphorus Ylide, Aldehyde or Ketone (R¹R²C=O) | Alkene (Quinolin-3-yl-CH=CR¹R²), Triphenylphosphine oxide | Olefination reaction to form the final alkene product. organic-chemistry.org |

Arbuzov Reaction for Phosphonate Generation

The Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction, is a widely employed method for the synthesis of phosphonates, which are valuable intermediates in organic synthesis, particularly for the Horner-Wadsworth-Emmons (HWE) olefination. rsc.orgwikipedia.orgresearchgate.net The reaction involves the treatment of an alkyl halide with a trivalent phosphorus ester, such as a trialkyl phosphite. wikipedia.org this compound, being a reactive benzylic-type halide, is an excellent substrate for this transformation.

The mechanism of the Arbuzov reaction commences with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite (e.g., triethyl phosphite) on the electrophilic carbon of the bromomethyl group of this compound. wikipedia.orgorganic-chemistry.org This SN2 displacement of the bromide ion results in the formation of a quasi-phosphonium salt intermediate. wikipedia.org In the subsequent and typically rate-determining step, the displaced bromide anion attacks one of the alkyl groups of the phosphite ester in a second SN2 reaction. wikipedia.org This leads to the dealkylation of the intermediate, yielding the final pentavalent phosphonate product, diethyl (quinolin-3-ylmethyl)phosphonate, and an alkyl halide (e.g., ethyl bromide) as a byproduct. wikipedia.orgorganic-chemistry.org

The reaction is generally carried out by heating the alkyl halide with an excess of the phosphite. google.com However, variations using Lewis acid catalysts have been developed to facilitate the reaction under milder conditions, even at room temperature. organic-chemistry.orgorganic-chemistry.org The resulting phosphonates, such as diethyl (quinolin-3-ylmethyl)phosphonate, are key reagents in the HWE reaction, where they are deprotonated to form a stabilized carbanion that reacts with aldehydes or ketones to produce alkenes, often with high (E)-selectivity. rsc.org This two-step sequence, Arbuzov reaction followed by HWE olefination, is a powerful strategy for constructing complex vinyl-substituted quinoline derivatives. rsc.org

Table 2: Arbuzov Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Conditions | Reaction Type |

| This compound | Triethyl phosphite | Diethyl (quinolin-3-ylmethyl)phosphonate | Heating (e.g., 80-130°C) or Lewis acid catalysis. google.comorganic-chemistry.org | Michaelis-Arbuzov Reaction. wikipedia.org |

Derivatization and Functionalization of 3 Bromomethyl Quinoline

Synthesis of Novel Polycyclic Quinoline-Based Architectures

The strategic functionalization of 3-(bromomethyl)quinoline and its derivatives facilitates the synthesis of elaborate polycyclic systems where the quinoline (B57606) core is fused with other heterocyclic or carbocyclic rings. One such class of polycyclic structures is the azaphenothiazines, which are of interest for their pharmacological properties. The synthesis of diquinothiazines, for example, involves the cyclization of quinoline precursors.

A key synthetic strategy for forming these fused systems is the reaction of substituted aminothiophenols (or their equivalents) with halogenated quinolines. While direct use of this compound is less documented for this specific transformation, analogous reactions with halo-substituted quinoline derivatives illustrate a viable pathway for constructing such polycyclic architectures. For instance, the synthesis of a diquinothiazine system can be achieved through the reaction of a diquinolinyl sulfide (B99878) with an aniline (B41778) derivative under thermal conditions nih.gov. This suggests a plausible route where a derivative of this compound, such as a 2-amino-3-mercaptoquinoline, could serve as a precursor for cyclization reactions to form novel fused polycyclic compounds.

The reaction to form a 6-(p-fluorophenyl)diquinothiazine from a diquinodithiin precursor highlights the conditions often required for such cyclizations nih.gov.

Table 1: Example of Polycyclic Heterocycle Synthesis from a Quinoline Precursor

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| Diquinodithiin | p-Fluoroaniline hydrochloride | Oil bath, 200–205 °C, 3 h | 6-(p-Fluorophenyl)diquinothiazine | 35% |

This table illustrates a representative synthesis for a polycyclic quinoline-based system, based on findings from analogous quinoline precursors nih.gov.

Functionalization for the Construction of Complex Molecular Systems

The bromomethyl group at the 3-position of the quinoline ring serves as a versatile handle for introducing a wide array of functional groups. This allows for the construction of complex molecules where the quinoline moiety is integrated into larger systems, such as those containing multiple reactive sites or those designed for coordination chemistry.

The synthesis of quinoline derivatives bearing more than one halomethyl group presents a synthetic challenge due to the potential for multiple side reactions. However, strategic, multi-step approaches can yield these valuable, highly functionalized intermediates. A notable example is the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate.

This synthesis begins not with a simple dimethylquinoline but proceeds in a stepwise fashion to control the halogenation. The initial step is a Friedländer annulation, which condenses o-aminoacetophenone with 4-chloroacetoacetic ester. This reaction selectively installs a chloromethyl group at the 2-position and a methyl group at the 4-position of the quinoline ring.

Following the creation of this mono-halomethylated intermediate, a second halogenation is performed. A radical bromination using N-bromosuccinimide (NBS) selectively targets the methyl group at the 4-position, converting it to a bromomethyl group. This stepwise approach is crucial because a direct bis-bromination of the corresponding 2,4-dimethylquinoline-3-carboxylate with NBS is often problematic, leading to a complex mixture of byproducts that are difficult to separate. The resulting di-halomethylated quinoline is a highly versatile building block for further derivatization.

Table 2: Stepwise Synthesis of a Di-halomethylated Quinoline Derivative

| Step | Starting Materials | Key Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Friedländer Annulation | o-Aminoacetophenone, 4-Chloroacetoacetic ester | TMSCl | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate |

| 2. Radical Bromination | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate | NBS | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate |

This table outlines the synthetic sequence for creating a quinoline derivative with two different halomethyl substituents.

The reactive nature of the bromomethyl group in this compound makes it an ideal electrophile for tethering the quinoline scaffold to other chemical entities, including precursors for N-heterocyclic carbene (NHC) ligands. NHCs are widely used as ancillary ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability.

The synthesis of a quinoline-tethered NHC precursor typically begins with the N-alkylation of a suitable N-heterocycle, such as a substituted imidazole (B134444). In this reaction, this compound reacts with an N-substituted imidazole, where the imidazole nitrogen atom acts as a nucleophile, displacing the bromide to form a new C-N bond. This results in the formation of a 1-(quinolin-3-ylmethyl)-3-alkylimidazolium salt.

This imidazolium (B1220033) salt is the stable precursor to the NHC ligand. To generate the carbene and form a metal complex, the salt is treated with a base (e.g., a strong organometallic base or a metal alkoxide) in the presence of a metal precursor. The base abstracts the acidic proton from the C2 position of the imidazolium ring, generating the free NHC in situ, which then immediately coordinates to the metal center to form a stable, tethered NHC-metal complex. This methodology allows for the rational design of catalysts where the quinoline moiety can influence the steric and electronic properties of the catalytic center.

Table 3: General Synthesis of a Quinoline-Tethered N-Heterocyclic Carbene Complex

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | N-Alkylation | This compound, N-Alkylimidazole | 1-(Quinolin-3-ylmethyl)-3-alkylimidazolium bromide |

| 2 | Deprotonation & Metalation | Imidazolium salt, Base, Metal Precursor (e.g., [Rh(COD)Cl]₂) | Quinoline-tethered NHC-Metal Complex |

This table summarizes the two-step process for integrating this compound into an N-heterocyclic carbene metal complex.

Advanced Spectroscopic and Structural Characterization of 3 Bromomethyl Quinoline Systems

X-ray Crystallography for Comprehensive Molecular and Crystal Structure Elucidation

A study on 3-bromomethyl-2-chloro-quinoline revealed that it crystallizes in the triclinic space group P'1. ansfoundation.orgsemanticscholar.org The unit cell parameters were determined to be a=6.587(2) Å, b=7.278(3) Å, c=10.442(3) Å, α= 83.59(3)°, β= 75.42(2)°, and γ= 77.39(3)°. ansfoundation.orgsemanticscholar.org

Analysis of Intermolecular Hydrogen Bonding (e.g., C-H···Br)

Intermolecular hydrogen bonds play a crucial role in stabilizing the crystal structures of quinoline (B57606) derivatives. In the case of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, C-H···Br interactions are observed, which link the molecules to form chains along the [10-1] direction. researchgate.netiucr.org These weak hydrogen bonds, though not as strong as conventional O-H···O or N-H···O bonds, are significant in directing the molecular assembly in the solid state.

Investigation of Non-Covalent Interactions (e.g., C-H···π, π-π Interactions, Halogen Bonding)

Beyond classical hydrogen bonds, a variety of other non-covalent interactions contribute to the supramolecular architecture of 3-(bromomethyl)quinoline systems.

C-H···π Interactions: In 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, C-H···π interactions are present, further linking the hydrogen-bonded chains. researchgate.netiucr.org

π-π Interactions: The crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline also reveals the presence of π-π stacking interactions. researchgate.netiucr.org Specifically, inversion-related pyridine (B92270) rings engage in these interactions with an intercentroid distance of 3.608 (4) Å, contributing to the formation of sheets parallel to the (101) plane. researchgate.netiucr.org These interactions are a common feature in aromatic compounds and are critical in determining their packing and electronic properties. uncw.edunih.gov

Halogen Bonding: The crystal packing of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline is further influenced by short halogen-halogen and halogen-heteroatom contacts. A notable Br···Cl contact of 3.4904 (18) Å and a Br···N contact of 3.187 (6) Å are observed, both of which are significantly shorter than the sum of their respective van der Waals radii. researchgate.netiucr.org These interactions, classified as halogen bonds, are increasingly recognized for their importance in crystal engineering and molecular recognition.

Determination of Quinoline Ring Planarity and Conformational Analysis

The planarity of the quinoline ring system is a key structural feature. In 3-bromomethyl-2-chloro-quinoline, asymmetry parameter calculations indicate that the pyridine ring is planar, although it exhibits a slightly distorted conformation. ansfoundation.orgsemanticscholar.org Similarly, the quinoline ring system in 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline is approximately planar, with a root-mean-square deviation of 0.011 Å. researchgate.netiucr.org Conformational analyses of substituted quinolines have confirmed the predominance of planar conformations in solution as well. rsc.org

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | 3-bromomethyl-2-chloro-quinoline | 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P'1 | P21/n |

| a (Å) | 6.587(2) | 8.9042 (5) |

| b (Å) | 7.278(3) | 9.3375 (4) |

| c (Å) | 10.442(3) | 15.5107 (7) |

| α (˚) | 83.59(3) | 90 |

| β (˚) | 75.42(2) | 104.553 (5) |

| γ (˚) | 77.39(3) | 90 |

| Volume (ų) | 471.9(3) | 1248.23 (11) |

| Z | 2 | 4 |

Data sourced from references ansfoundation.orgsemanticscholar.orgresearchgate.netiucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Interaction Studies

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and for studying their dynamic processes and interactions.

1D and 2D NMR Techniques for Structural Assignment

The chemical structure of this compound derivatives is routinely confirmed using a combination of 1D and 2D NMR techniques. researchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. scielo.bracs.orgscielo.br For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, allowing for unambiguous structural assignment. mdpi.comuib.no

Saturation Transfer Difference (STD) NMR for Ligand-Protein Interaction Profiling

Saturation Transfer Difference (STD) NMR has emerged as a powerful ligand-based NMR technique for studying the interactions between small molecules, such as this compound derivatives, and large protein receptors. researchgate.net This method is particularly useful for screening potential drug candidates and mapping their binding epitopes. glycopedia.eunih.gov

The STD NMR experiment relies on the transfer of saturation from a selectively irradiated protein to a bound ligand. glycopedia.eu By subtracting the spectrum with on-resonance protein saturation from a reference spectrum with off-resonance irradiation, a difference spectrum is obtained which only shows the signals of the ligand that are in close proximity to the protein. glycopedia.eu The intensity of the STD signals for different protons of the ligand provides information about which parts of the molecule are most intimately involved in the binding interaction. researchgate.net This technique has been successfully applied to study the interaction of quinoline-containing ligands with various protein targets, including human galectin-3. mdpi.comnih.gov The dissociation constants (Kd) of these interactions, which are a measure of binding affinity, can also be determined from STD NMR titration experiments. glycopedia.eu

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure Characterization

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of photoelectrons ejected upon ionization by UV radiation. While a dedicated UPS spectrum for this compound is not extensively reported in the literature, the electronic effects of substituents on the quinoline ring have been systematically studied, allowing for a detailed prediction of its electronic characteristics. nus.edu.sgacs.org

Research on a series of substituted quinolines has shown that the introduction of substituents significantly perturbs the valence electronic structure. acs.org The highest occupied molecular orbitals (HOMOs) of quinoline are typically of π-character, with the nitrogen lone pair (nN) also giving rise to a distinct ionization band. cnr.it The first four ionization bands of the parent quinoline molecule appear below 11 eV and are assigned to three π-orbitals and the nitrogen lone pair σ-orbital. acs.org

The introduction of a bromomethyl (-CH2Br) group at the 3-position is expected to influence the electronic structure in several ways. The bromomethyl group is generally considered to be moderately electron-withdrawing. This effect would lead to a stabilization of the π-orbitals and the nitrogen lone pair, resulting in an increase in their ionization energies compared to unsubstituted quinoline. acs.org Theoretical calculations on various substituted quinolines have shown a good correlation between the calculated orbital energies and the experimental ionization potentials. cnr.it

A study on the dissociative photoionization of quinoline determined the first adiabatic ionization energy to be 8.61 ± 0.02 eV, corresponding to the formation of the ground state cation. leidenuniv.nl For this compound, this value is anticipated to be slightly higher due to the inductive effect of the substituent. The table below presents the experimentally determined vertical ionization energies for the parent quinoline molecule, which serve as a baseline for understanding the electronic structure of its derivatives.

| Electronic State | Ionization Energy (eV) | Orbital Character |

|---|---|---|

| X̃⁺ ²A″ | 8.64 | π₅ (HOMO) |

| Ã⁺ ²A″ | 9.01 | π₄ |

| B̃⁺ ²A′ | 9.43 | nN |

| C̃⁺ ²A″ | 10.80 | π₃ |

Data sourced from a study on the dissociative photoionization of quinoline. leidenuniv.nl

The precise determination of the ionization energies for this compound would require experimental UPS measurements, which would provide valuable data on the interplay between the quinoline nucleus and the bromomethyl substituent, further elucidating its electronic properties and reactivity.

Infrared (IR) and Mass Spectrometry for Molecular Identification and Functional Group Analysis

Infrared (IR) Spectroscopy

For instance, the IR spectrum of 3-(bromomethyl)-4-phenyl-1,2,3,4-tetrahydroquinoline shows characteristic peaks at 3414 cm⁻¹ (N-H stretch), 2919 cm⁻¹ (C-H stretch), 1605 and 1492 cm⁻¹ (aromatic C=C stretching), and 746 and 700 cm⁻¹ (C-H bending). acs.org Similarly, the synthesis of 6-bromomethyl-2,3-diphenylquinoxaline reported an FT-IR peak at 686.66 cm⁻¹ for the C-Br stretching vibration. vixra.org

Based on these and general spectroscopic principles, the expected IR absorption bands for this compound are summarized in the table below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Quinoline) |

| 3000-2850 | C-H stretch | Aliphatic (-CH₂) |

| 1620-1580 | C=N stretch | Quinoline ring |

| 1580-1450 | C=C stretch | Aromatic (Quinoline) |

| 1470-1430 | CH₂ scissoring | Bromomethyl group |

| 900-675 | C-H out-of-plane bend | Aromatic (Quinoline) |

| 700-600 | C-Br stretch | Bromomethyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering insights into the molecule's structure. The molecular weight of this compound (C₁₀H₈BrN) is approximately 222.08 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) of similar intensity.

Fragmentation of the molecular ion would likely involve the loss of the bromine atom or the entire bromomethyl group. The loss of a bromine radical (•Br) would result in a fragment ion [M-Br]⁺ at m/z 142. This fragment, the quinolin-3-ylmethyl cation, would be expected to be a prominent peak due to the stability of the resulting cation. Another possible fragmentation pathway is the cleavage of the C-C bond between the quinoline ring and the methyl group, leading to the formation of a quinolin-3-yl cation at m/z 128.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 221/223 | [M]⁺ (Molecular ion) | [C₁₀H₈BrN]⁺ |

| 142 | [M-Br]⁺ | [C₁₀H₈N]⁺ |

| 128 | [M-CH₂Br]⁺ | [C₉H₆N]⁺ |

The combined application of IR and mass spectrometry provides a robust method for the identification and structural verification of this compound and its derivatives, which is essential for quality control in synthesis and for subsequent chemical transformations.

Theoretical and Computational Studies on 3 Bromomethyl Quinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 3-(bromomethyl)quinoline. nih.govscience.gov These calculations can predict molecular geometries, electronic distributions, and the energies associated with different chemical processes.

Computational studies, often employing methods like B3LYP with various basis sets, have been used to determine the optimized geometry of quinoline (B57606) derivatives. nih.govscience.gov For the related compound, 3-bromomethyl-2-chloro-quinoline, X-ray crystallography revealed a triclinic crystal system. semanticscholar.org The quinoline ring in such structures is generally found to be nearly planar. semanticscholar.orgresearchgate.net Theoretical calculations on the bromomethyl radical (CH2Br) suggest a planar or nearly planar structure. aip.org

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule. nih.gov For some quinoline derivatives, this gap has been calculated to be in the range of 2.50 to 2.75 eV. nih.gov The molecular electrostatic potential (MEP) surface is another important feature that helps in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H8BrN | nih.gov |

| Molecular Weight | 222.08 g/mol | nih.gov |

| Exact Mass | 220.98401 Da | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 12.9 Ų | nih.gov |

This table was generated using data from PubChem. nih.gov

Theoretical calculations are pivotal in mapping out the reaction mechanisms and the associated energy changes for reactions involving this compound and its derivatives. For instance, DFT calculations can be used to explore the energy profiles of different reaction pathways, helping to identify the most favorable one. pitt.edu

Studies on related systems have elucidated mechanisms such as oxidative addition, reductive elimination, and ligand substitution in transition-metal-catalyzed reactions. researchgate.netacs.org For example, the oxidative addition of 8-(bromomethyl)quinoline (B1267487) to palladium(II) complexes has been studied computationally to understand the formation of palladium(IV) complexes. researchgate.net The energy barriers for different steps in a catalytic cycle can be calculated to determine the rate-determining step. researchgate.net

In the context of cycloaddition reactions, theoretical studies can help understand the regioselectivity of the process. For the synthesis of 3-bromoquinoline (B21735) derivatives from arylmethyl azides and 1-bromoalkynes, the mechanism is proposed to involve the formation of a benzylic carbocation intermediate, where the stability of this intermediate plays a crucial role in the reaction outcome. acs.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govtubitak.gov.tr

Docking studies on various quinoline derivatives have been performed to understand their potential as inhibitors for different enzymes. nih.govtubitak.gov.trresearchgate.net For example, quinoline derivatives have been docked into the active site of HIV reverse transcriptase to predict their binding affinity and interaction modes. nih.govtubitak.gov.tr These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov The results of docking simulations are often expressed as a docking score, which provides an estimate of the binding affinity. nih.gov

Table 2: Example of Molecular Docking Results for Quinoline Derivatives

| Compound Type | Target Protein | Key Interacting Residues | Docking Score (Example) |

|---|---|---|---|

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (PDB: 4I2P) | Not specified | -10.675 |

| Quinoline-3-carboxamide derivatives | ATM Kinase | Not specified | Not specified |

| Quinoxaline derivatives | c-Met Kinase | Not specified | Not specified |

This table presents example data from various studies on quinoline derivatives to illustrate the type of information obtained from molecular docking. The specific interacting residues and scores are highly dependent on the exact ligand and protein structures. nih.govresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into the flexibility of both ligands and their target proteins. researchgate.net

MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a more dynamic and realistic environment that includes solvent molecules. nih.govresearchgate.net Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

For instance, MD simulations have been used to study the stability of quinoline derivatives complexed with enzymes like the SARS-CoV-2 main protease and B-RAF kinase. nih.govmdpi.com These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking and provide a more comprehensive understanding of the binding event. nih.gov

Applications of 3 Bromomethyl Quinoline As a Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The quinoline (B57606) skeleton is a prevalent feature in many pharmacologically active compounds and natural products. iucr.org Consequently, 3-(Bromomethyl)quinoline and its derivatives serve as critical starting materials for constructing intricate molecular architectures. smolecule.com The reactive bromomethyl group can undergo nucleophilic substitution, enabling the attachment of various functional groups and the extension of the molecular structure. smolecule.com

For instance, in the synthesis of the natural product Rosettacin, the related compound 3-(bromomethyl)-2-chloroquinoline (B1642214) is used to alkylate an isoquinolin-1(2H)-one derivative under phase transfer conditions. mdpi.com This reaction is a key step in assembling the complex polycyclic framework of the target molecule. Similarly, other derivatives like 2-chloro-3,6-dimethyl-quinoline can be brominated to produce intermediates such as 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, which are then used in further synthetic elaborations. iucr.org The ability to participate in such coupling reactions makes these bromomethylated quinolines indispensable tools for generating diverse chemical libraries and novel heterocyclic systems. smolecule.comacs.org

Precursor in Medicinal Chemistry for Pharmaceutical Development

In medicinal chemistry, this compound and its analogues are highly valued as scaffolds for the development of new therapeutic agents. smolecule.comsmolecule.com The quinoline ring system itself is known to exhibit a wide range of biological activities. iucr.orgsmolecule.com The bromomethyl group provides a convenient handle for chemical modification, allowing chemists to synthesize a variety of derivatives and explore their structure-activity relationships. smolecule.com This has led to its use as an intermediate in the creation of compounds with potential antimalarial, antitubercular, and anticancer properties. smolecule.comsmolecule.com

One of the most significant applications of a this compound derivative is in the synthesis of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase inhibitors, a class of cholesterol-lowering drugs commonly known as "statins". google.comgoogle.com These drugs are vital in the treatment of hypercholesterolemia and for reducing the risk of cardiovascular disease. google.comgoogle.com A series of quinoline-based compounds have been synthesized and evaluated for their ability to inhibit the HMG-CoA reductase enzyme. nih.gov Research has shown that a strict structural requirement exists for potent inhibition, with specific substituents on the quinoline ring greatly influencing activity. nih.gov

A prime example of this application is the synthesis of Pitavastatin calcium, a potent, fully synthetic HMG-CoA reductase inhibitor. asianpubs.orgpatsnap.com The compound 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a crucial intermediate in the manufacturing process of Pitavastatin. asianpubs.orgasianpubs.org

The synthesis involves several steps. Initially, a precursor alcohol, [2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methanol, is synthesized. patsnap.com This alcohol is then brominated, often using a reagent like phosphorus tribromide (PBr₃), to yield 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline. asianpubs.orgpatsnap.com This key bromo intermediate is subsequently reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, specifically (2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl)methyltriphenylphosphonium bromide. google.compatsnap.com This phosphonium salt is a Wittig reagent, which is then used in a condensation reaction to construct the characteristic dihydroxyheptenoic acid side chain of Pitavastatin. patsnap.com The final steps involve deprotection and salt formation to yield Pitavastatin calcium. patsnap.com

Intermediates for Materials Science Applications (e.g., Organic Light-Emitting Devices)

Beyond pharmaceuticals, quinoline derivatives are finding applications in materials science. Specifically, certain brominated quinolines are important intermediates in the manufacture of materials for organic light-emitting devices (OLEDs). iucr.org Quinoline-based materials are investigated for these applications due to their promising electron transporting and light-emitting properties. uconn.edu

The compound 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline is cited as a key intermediate for such materials. iucr.org The electronic properties of the quinoline ring system can be tuned through chemical modification, a process facilitated by reactive handles like the bromomethyl group. acs.org This allows for the synthesis of materials with specific photophysical characteristics, such as blue electroluminescence, which is essential for developing full-color displays. uconn.edu The ability to build upon the quinoline core allows for the creation of complex polymers and small molecules with tailored properties for use in the emissive or electron-transporting layers of OLEDs. uconn.edusymbiosisonlinepublishing.com

Biological Activity and Medicinal Chemistry of 3 Bromomethyl Quinoline Derivatives

Anticancer Activities and Molecular Mechanisms

Derivatives of 3-(bromomethyl)quinoline have demonstrated notable efficacy against various cancer cell lines through a variety of molecular mechanisms. These compounds have been shown to interfere with fundamental cellular processes that are critical for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain derivatives can trigger this process in cancer cells. For instance, novel tetrahydroquinoline derivatives have been found to induce apoptosis in glioblastoma cells through the activation of Caspase-3/7 acs.org. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies on related quinoline (B57606) compounds have demonstrated the ability to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis frontiersin.org.

Disruption of Cell Migration and Angiogenesis Inhibition

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several quinoline derivatives have been shown to inhibit cancer cell migration. For example, certain tetrahydroquinoline derivatives have exhibited anti-migratory properties in glioblastoma cell lines tuni.fi. While direct evidence for angiogenesis inhibition by this compound derivatives is still emerging, the broader class of quinoline compounds has been recognized for its potential to interfere with the formation of new blood vessels, a process crucial for tumor growth and survival .

Modulation of Nuclear Receptor Responsiveness and Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Derivatives of this compound have been found to induce cell cycle arrest, primarily at the G2/M phase. This disruption of the cell cycle prevents cancer cells from completing mitosis and proliferating further. For example, certain hybridized quinoline derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis mdpi.comnih.gov. The repurposing of some quinoline alkaloids has also been shown to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest and apoptosis in cervical and hepatocellular carcinoma cells nih.gov.

Inhibition of Tyrosine Kinases, Tubulin Polymerization, Topoisomerase, DHODH Kinase, and C-MET Kinase

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit various key enzymes and proteins involved in cancer progression.

Tyrosine Kinases: Many quinoline derivatives have been developed as potent inhibitors of tyrosine kinases, which are crucial enzymes in signal transduction pathways that regulate cell growth, proliferation, and differentiation. For instance, a series of 3-substituted quinoline derivatives have been identified as inhibitors of the platelet-derived growth factor receptor (PDGF-RTK) tyrosine kinase cas.ac.cnnih.gov.

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, motility, and intracellular transport. Several quinoline-based compounds have been identified as tubulin polymerization inhibitors. These agents bind to tubulin, disrupt microtubule dynamics, and ultimately lead to mitotic arrest and apoptosis nih.govresearchgate.netnih.gov.

Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. Some quinoline derivatives have been reported to act as topoisomerase inhibitors nih.gov.

DHODH Kinase: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. The inhibition of DHODH is a validated strategy for cancer therapy, and quinoline derivatives have been explored for this purpose .

C-MET Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. Inhibition of c-Met kinase is a promising therapeutic approach. Research has identified 3,5-disubstituted and 3,5,7-trisubstituted quinolines as potent c-Met kinase inhibitors mdpi.comnih.gov.

Structure-Activity Relationship (SAR) Studies for Cytotoxicity and Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed several key structural features that influence their cytotoxic effects. For example, the nature of the substituent introduced via the bromomethyl handle significantly impacts activity. A lipophilic group attached to the 3-position of the quinoline ring has been found to contribute substantially to the inhibitory activity against PDGF-RTK cas.ac.cnnih.gov. Furthermore, substitutions on the quinoline ring itself, such as the presence of methoxy groups, can also enhance potency cas.ac.cnnih.gov. SAR studies have also highlighted that factors like the planarity of aryl rings and the presence and position of hydrogen bond donors and acceptors are critical for activity nih.govnih.gov.

In Vitro Evaluation Against Human Cancer Cell Lines (e.g., A549, HT29, HeLa, MCF-7, C6)

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are commonly used to quantify cytotoxic activity.

Below are interactive tables summarizing the reported cytotoxic activities of various quinoline derivatives against the specified cancer cell lines.

Table 1: Cytotoxic Activity of Quinoline Derivatives against A549 (Human Lung Carcinoma) Cell Line

| Compound | IC50 (µM) | Reference |

| Compound 5 | 10.67 ± 1.53 | researchgate.net |

| Compound 2 | 24.0 ± 3.46 | researchgate.net |

| Compound 10 | 29.67 ± 5.51 | researchgate.net |

| BAPPN | 9.96 µg/mL | nih.gov |

| Compound 2e | 9.62 ± 1.14 | researchgate.net |

Table 2: Cytotoxic Activity of Quinoline Derivatives against HT29 (Human Colon Adenocarcinoma) Cell Line

| Compound | IC50 (µM) | Reference |

| Indeno[1,2-b]quinoline amine derivatives | 1.1 - 4.1 µg/mL | researchgate.net |

Table 3: Cytotoxic Activity of Quinoline Derivatives against HeLa (Human Cervical Cancer) Cell Line

| Compound | IC50 (µM) | Reference |

| Quinoline 13 | 8.3 | researchgate.net |

| Tetrahydroquinoline 18 | 13.15 | researchgate.net |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | 1.2 | nih.gov |

Table 4: Cytotoxic Activity of Quinoline Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line

| Compound | IC50 (µM) | Reference |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | 29.8 | |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | 39.0 | |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | 40.0 | |

| BAPPN | 3.1 µg/mL | nih.gov |

| Compound 6e | 2.97 | researchgate.net |

Table 5: Cytotoxic Activity of Quinoline Derivatives against C6 (Rat Glioma) Cell Line

| Compound | IC50 (µM) | Reference |

| Compound 5 | 4.33 ± 1.04 | researchgate.net |

| Compound 10 | 12.33 ± 4.93 | researchgate.net |

| Compound 2 | 23.33 ± 2.08 | researchgate.net |

| Compound 9 | 25.33 ± 1.53 | researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | - |

Antimicrobial and Antibacterial Properties

The emergence of multidrug-resistant bacterial strains has necessitated the search for novel antimicrobial agents. Quinoline derivatives have long been recognized for their antibacterial potential, and modifications of the quinoline core, including the introduction of a bromomethyl group, have been explored to enhance this activity.

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This system is crucial for the coordination of virulence factors and biofilm formation in many pathogenic bacteria, making it an attractive target for antimicrobial therapy. While extensive research has been conducted on quinoline derivatives as QS inhibitors, specific studies focusing on this compound and its direct derivatives are limited in the available scientific literature.

However, research on structurally related quinazolinone derivatives has shown promising results in the inhibition of the Pseudomonas quinolone signal (PQS) system in Pseudomonas aeruginosa. These compounds were designed to mimic the natural ligands of the PQS receptor, PqsR, and have demonstrated significant inhibition of pyocyanin and biofilm production, key virulence factors regulated by this QS system. Molecular docking studies have suggested that these quinazolinone analogues can bind to the key residues in the ligand-binding domain of PqsR. For instance, certain synthesized quinazolinone analogues displayed high PQS inhibitory activity at micromolar concentrations without inhibiting bacterial growth, which is a desirable characteristic for an anti-virulence agent.

While these findings on quinazolinone scaffolds are encouraging, further research is needed to specifically investigate the potential of this compound derivatives to modulate quorum sensing pathways in bacterial communities. The reactive bromomethyl group could be utilized to synthesize a library of compounds with diverse functionalities that may interact with key components of the QS machinery.

Derivatives of quinoline have demonstrated significant antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes such as DNA replication and cell division.

Research on a series of facilely accessible quinoline derivatives has shown potent activity against a panel of multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE) nih.gov. One of the synthesized quinoline compounds exhibited a minimum inhibitory concentration (MIC) of 1.0 μg/mL against Clostridium difficile, a value comparable to that of Vancomycin nih.gov.

In a study focused on 2,3-bis(bromomethyl)quinoxaline derivatives, which share a similar structural alert with this compound, several compounds showed notable antibacterial activity. The derivative bearing a trifluoromethyl group at the 6-position was the most active against Gram-positive bacteria, with an MIC of 12.5 μg/mL doi.org. Interestingly, only the derivative with an ethyl ester substitution showed activity against Gram-negative bacteria doi.org. This highlights the importance of substituent groups in determining the spectrum of antibacterial activity.

Another study on quinoline analogues reported moderate to good antibacterial activity against various Gram-positive and Gram-negative strains biointerfaceresearch.com. Certain derivatives showed the highest activity against E. coli with a MIC value of 100 µg/mL biointerfaceresearch.com. The development of quinoline-based compounds as broad-spectrum antibacterial agents is an active area of research, with a focus on optimizing the substitution pattern to enhance potency and overcome resistance mechanisms mdpi.comnih.gov.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|